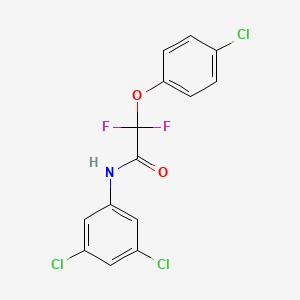
2-(4-chlorophenoxy)-N-(3,5-dichlorophenyl)-2,2-difluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(3,5-dichlorophenyl)-2,2-difluoroacetamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of chlorinated phenyl groups and difluoroacetamide, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(3,5-dichlorophenyl)-2,2-difluoroacetamide typically involves the following steps:
Formation of 4-chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate halogenating agent to form 4-chlorophenoxy.
Formation of 3,5-dichlorophenyl intermediate: This step involves the chlorination of phenyl compounds to introduce chlorine atoms at the 3 and 5 positions.
Coupling reaction: The 4-chlorophenoxy intermediate is then coupled with the 3,5-dichlorophenyl intermediate in the presence of a difluoroacetamide reagent under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(3,5-dichlorophenyl)-2,2-difluoroacetamide undergoes various types of chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation reactions: The phenyl groups can be oxidized under specific conditions to form corresponding quinones.
Reduction reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as hydroxide ions or amines, typically under basic conditions.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution reactions: Products include substituted phenoxy or phenyl derivatives.
Oxidation reactions: Products include quinones or other oxidized phenyl derivatives.
Reduction reactions: Products include amines or other reduced derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(3,5-dichlorophenyl)-2,2-difluoroacetamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(3,5-dichlorophenyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(3,5-dichlorophenyl)-acetamide: Lacks the difluoro group, which may affect its chemical reactivity and biological activity.
2-(4-bromophenoxy)-N-(3,5-dichlorophenyl)-2,2-difluoroacetamide: Substitution of chlorine with bromine can lead to different chemical and biological properties.
2-(4-chlorophenoxy)-N-(3,5-difluorophenyl)-2,2-difluoroacetamide: Substitution of chlorine with fluorine in the phenyl group can alter its reactivity and interactions.
Uniqueness
2-(4-chlorophenoxy)-N-(3,5-dichlorophenyl)-2,2-difluoroacetamide is unique due to the presence of both chlorinated and fluorinated groups, which contribute to its distinct chemical properties and potential applications. The combination of these groups can enhance its stability, reactivity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(3,5-dichlorophenyl)-2,2-difluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3F2NO2/c15-8-1-3-12(4-2-8)22-14(18,19)13(21)20-11-6-9(16)5-10(17)7-11/h1-7H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEDZOYNPNTMMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(=O)NC2=CC(=CC(=C2)Cl)Cl)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

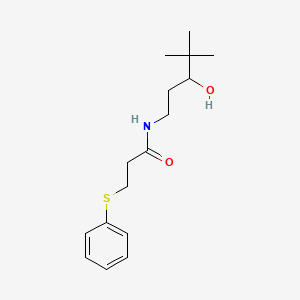
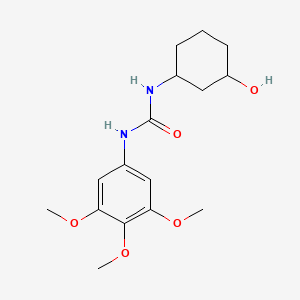

![N-(2-chlorobenzyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2363202.png)

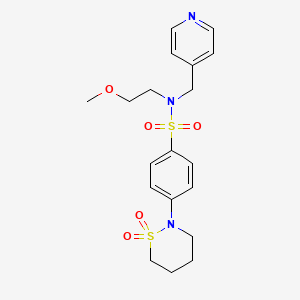
![N-(4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2363206.png)
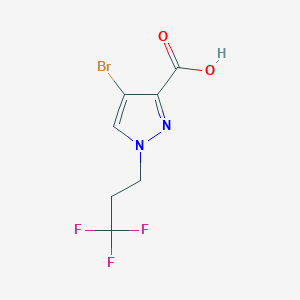

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzamide](/img/structure/B2363211.png)
![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2363213.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2363214.png)
![2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2363216.png)
